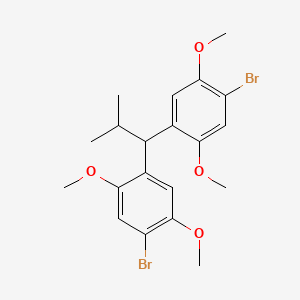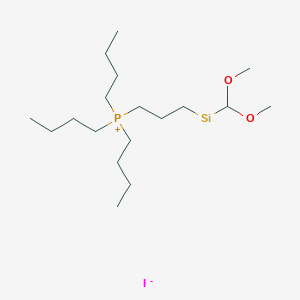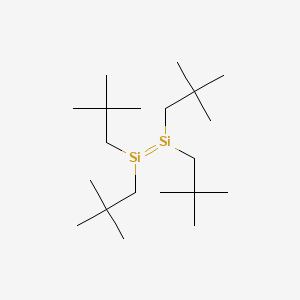
1,1'-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes two bromine atoms and two methoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) typically involves the reaction of 4-bromo-2,5-dimethoxybenzene with 2-methylpropane-1,1-diyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in a different set of products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1,1’-(2-Methylpropane-1,1-diyl)bis(4-hydroxy-2,5-dimethoxybenzene).
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(2-Methylpropane-1,1-diyl)bis(4-chloro-2,5-dimethoxybenzene)
- 1,1’-(2-Methylpropane-1,1-diyl)bis(4-fluoro-2,5-dimethoxybenzene)
- 1,1’-(2-Methylpropane-1,1-diyl)bis(4-iodo-2,5-dimethoxybenzene)
Uniqueness
1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s electronic structure, making it suitable for specific applications that require unique reactivity and interactions.
Eigenschaften
CAS-Nummer |
89950-15-2 |
|---|---|
Molekularformel |
C20H24Br2O4 |
Molekulargewicht |
488.2 g/mol |
IUPAC-Name |
1-bromo-4-[1-(4-bromo-2,5-dimethoxyphenyl)-2-methylpropyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C20H24Br2O4/c1-11(2)20(12-7-18(25-5)14(21)9-16(12)23-3)13-8-19(26-6)15(22)10-17(13)24-4/h7-11,20H,1-6H3 |
InChI-Schlüssel |
KNVZYPQRPPCVTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC(=C(C=C1OC)Br)OC)C2=CC(=C(C=C2OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)



![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)


![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)



![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
